4-Fmoc-3-carboxymethyl-morpholine
Description
Significance as a Constrained Amino Acid Mimetic within Heterocyclic Chemistry
Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. nih.govnih.gov To overcome these limitations, medicinal chemists design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. vub.be4-Fmoc-3-carboxymethyl-morpholine serves as a constrained amino acid mimetic, a synthetic building block that mimics the structure of natural amino acids but with restricted conformational freedom. nih.govresearchgate.net
The incorporation of this morpholine-based mimetic into a peptide chain introduces a defined structural element. researchgate.net The rigid six-membered ring of the morpholine (B109124) scaffold restricts the torsional angles (phi and psi) of the peptide backbone, leading to a more predictable three-dimensional structure. mdpi.com This conformational constraint can enhance the binding affinity and selectivity of the peptide for its biological target. researchgate.net The design of such constrained peptides is a key strategy in modern drug discovery, enabling the development of more potent and selective therapeutic agents. nih.gov
Role as a Key Building Block in Peptide and Drug Design
The utility of This compound as a building block extends beyond its role as a simple mimetic. It is a versatile component in the synthesis of complex peptides and in the design of novel drug candidates. mdpi.comnih.gov The Fmoc protecting group makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. mdpi.comresearchgate.net This allows for its seamless integration into automated peptide synthesizers, facilitating the creation of peptide libraries for high-throughput screening.
A notable example of its application is the synthesis of a model tripeptide, which demonstrated the full compatibility of Fmoc-morpholine-3-carboxylic acid with SPPS protocols. mdpi.comresearchgate.net This work, which involved a practical synthetic route starting from dimethoxyacetaldehyde and serine methyl ester, highlighted the ease with which this building block can be handled and incorporated into peptide chains. mdpi.comnih.govresearchgate.net The ability to create enantiopure forms of this compound further enhances its value in designing stereospecific interactions with biological targets. mdpi.comresearchgate.net
Overview of Research Trajectories for Fmoc-Protected Morpholine Derivatives
The research interest in This compound is part of a broader trend exploring various Fmoc-protected heterocyclic amino acids for drug discovery and materials science. researchgate.net Scientists are investigating a range of morpholine and thiomorpholine (B91149) derivatives to understand how modifications to the heterocyclic core impact the properties of the resulting peptides and peptidomimetics. nih.gov
For instance, research into Fmoc-protected thiomorpholine-3-carboxylic acid, where the oxygen atom of the morpholine ring is replaced by a sulfur atom, offers a way to introduce different electronic and steric properties into a peptide backbone. nih.gov Other research focuses on creating libraries of diverse morpholine scaffolds to systematically explore the chemical space for new biological activities. nih.gov These studies often involve the development of novel synthetic methodologies to access a wide array of substituted morpholine building blocks. nih.gov The overarching goal is to expand the toolbox of available building blocks for creating molecules with tailored properties, from enhanced biological activity to novel material characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 885273-95-0 | C21H21NO5 | 367.40 |
| (S)-4-N-Fmoc-3-morpholinecarboxylic acid | 942153-03-9 | C21H21NO5 | 353.37 |
| Fmoc-thiomorpholine-3-carboxylic acid | Not Available | C20H19NO4S | 369.44 |
| Research Area | Key Findings |
| Synthesis | A practical, five-step synthesis of enantiopure Fmoc-morpholine-3-carboxylic acid has been developed. mdpi.comnih.govresearchgate.net |
| Peptide Incorporation | Successfully incorporated into a model tripeptide via solid-phase peptide synthesis (SPPS), demonstrating its compatibility with standard protocols. mdpi.comresearchgate.net |
| Conformational Effects | The rigid morpholine ring acts as a conformational constraint, influencing the secondary structure of the peptide backbone. researchgate.net |
| Drug Discovery | The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, often leading to improved pharmacokinetic properties. |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBDIHIMSHFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679158 | |
| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-95-0 | |
| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Fmoc 3 Carboxymethyl Morpholine and Analogous Fmoc Protected Morpholine Scaffolds
Stereoselective Synthesis of Morpholine (B109124) Derivatives
The biological activity of morpholine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiopure morpholine derivatives is of paramount importance. These methods can be broadly categorized into chiral pool approaches, asymmetric synthetic strategies, and techniques for controlling stereochemistry in multi-step syntheses.
Chiral Pool Approaches in Morpholine Ring Construction
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. mdpi.com α-Amino acids are particularly valuable in this regard for the synthesis of morpholine scaffolds. For instance, (S)-serine can serve as a precursor for the synthesis of (S)-morpholine-3-carboxylic acid derivatives. nih.gov A plausible chiral pool-based synthesis of the core morpholine-3-carboxymethyl scaffold could commence from an appropriate β-amino acid derivative, such as a protected (R)- or (S)-aspartic acid monoester.
A representative synthetic sequence starting from a chiral β-amino acid ester would involve N-alkylation with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection and intramolecular cyclization to form the morpholine ring. The stereocenter of the starting amino acid directly dictates the stereochemistry at the C3 position of the resulting morpholine.
Table 1: Key Transformations in a Chiral Pool Approach to a Morpholine-3-acetic Acid Scaffold
| Step | Transformation | Reagents and Conditions | Key Considerations |
| 1 | N-Alkylation of β-amino acid ester | 2-(Boc-amino)oxy-acetaldehyde, NaBH(OAc)₃ | Reductive amination introduces the N-substituent that will form part of the morpholine ring. |
| 2 | Deprotection of the hydroxyl group | TFA or HCl in an organic solvent | Removes the Boc protecting group to liberate the hydroxyl for cyclization. |
| 3 | Intramolecular Cyclization | Base-mediated (e.g., NaH) or acid-catalyzed | Forms the morpholine ring. The choice of conditions depends on the nature of the substituents. |
| 4 | N-Fmoc protection | Fmoc-OSu, NaHCO₃ | Introduces the Fmoc group onto the morpholine nitrogen. |
| 5 | Ester Hydrolysis | LiOH, THF/H₂O | Saponifies the ester to yield the final carboxymethyl-morpholine product. |
Asymmetric Synthetic Strategies for Enantiopure Morpholine Scaffolds
Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the use of chiral catalysts, reagents, or auxiliaries. researchgate.netyoutube.com For the synthesis of enantiopure morpholine scaffolds, several asymmetric strategies have been developed.
One powerful approach is the asymmetric hydrogenation of dehydromorpholine precursors. nih.gov For example, a suitably substituted dehydromorpholine can be hydrogenated using a chiral rhodium or ruthenium catalyst to afford the corresponding morpholine with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Another strategy involves the use of chiral auxiliaries. youtube.com An achiral starting material can be covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction to form the morpholine ring. After the desired stereochemistry is established, the auxiliary is removed.
Table 2: Comparison of Asymmetric Strategies for Morpholine Synthesis
| Strategy | Description | Typical Catalysts/Reagents | Reported Enantiomeric Excess (ee) for similar scaffolds |
| Asymmetric Hydrogenation | Reduction of a C=C double bond in a dehydromorpholine precursor using a chiral catalyst. | Chiral Rhodium or Ruthenium complexes with ligands like BINAP or DuPhos. | Up to 99% ee has been reported for 2-substituted morpholines. nih.gov |
| Chiral Auxiliary-Mediated Cyclization | A chiral auxiliary is attached to the substrate to direct a diastereoselective cyclization reaction. | Evans auxiliaries, (–)-menthone derivatives. rsc.org | Diastereomeric ratios often exceed 95:5. |
| Asymmetric Aminohydroxylation | The simultaneous introduction of an amino and a hydroxyl group across a double bond in a stereocontrolled manner. | Sharpless asymmetric aminohydroxylation reagents. | Can achieve high enantioselectivity for the synthesis of amino alcohol precursors to morpholines. |
Control of Stereochemistry in Multistep Morpholine Syntheses
In longer synthetic sequences, controlling the stereochemistry of multiple stereocenters is a significant challenge. numberanalytics.comresearchgate.net The relative stereochemistry between substituents on the morpholine ring can be controlled through various strategies, including substrate-controlled reactions and the use of stereodivergent synthesis.
Substrate-controlled reactions rely on the existing stereochemistry in a molecule to direct the formation of a new stereocenter. For example, the reduction of a ketone on a morpholine ring can be influenced by the stereochemistry of an adjacent substituent, leading to the preferential formation of one diastereomer.
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by changing the reagents or reaction conditions. nih.gov This is particularly useful for exploring the structure-activity relationships of different stereoisomers of a bioactive morpholine derivative.
Integration of the Fmoc Protecting Group in Morpholine Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines that is widely used in peptide synthesis due to its stability to acidic conditions. activotec.comresearchgate.net Its integration into the synthesis of morpholine scaffolds is crucial for their application in peptidomimetics and other areas of medicinal chemistry.
Protection Strategies for Amine Functionalities in Morpholine Precursors
The Fmoc group is typically introduced by reacting the secondary amine of the morpholine ring with an Fmoc-donating reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate or triethylamine. nih.gov
Orthogonal Protecting Group Chemistry for Selective Functionalization
Orthogonal protecting groups are essential for the synthesis of complex molecules with multiple functional groups, as they allow for the selective deprotection of one group in the presence of others. nih.govbiosynth.comwikipedia.orgiris-biotech.de In the context of "4-Fmoc-3-carboxymethyl-morpholine," an orthogonal protection strategy is necessary to differentiate the morpholine nitrogen and the carboxylic acid of the carboxymethyl group.
The morpholine nitrogen is protected with the base-labile Fmoc group, while the carboxylic acid is typically protected as an acid-labile ester, such as a tert-butyl (tBu) ester. This allows for the selective removal of the Fmoc group with a base like piperidine (B6355638), leaving the tBu ester intact. nih.gov Conversely, the tBu ester can be removed with an acid like trifluoroacetic acid (TFA) without affecting the Fmoc group. This orthogonal strategy enables the selective functionalization of either the morpholine nitrogen or the carboxylic acid.
Table 3: Orthogonal Protecting Group Strategy for this compound
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To |
| Morpholine Nitrogen | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Acid-labile groups (e.g., tBu, Boc, Trt) |
| Carboxylic Acid | tBu (tert-butyl) ester | Trifluoroacetic acid (TFA) | Base-labile groups (e.g., Fmoc) |
This strategic use of orthogonal protecting groups is fundamental to the successful synthesis and subsequent application of "this compound" in areas such as solid-phase synthesis of peptidomimetics, where sequential and selective deprotection and coupling reactions are required.
Specific Synthetic Routes to this compound
The creation of enantiomerically pure this compound, more formally known as (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid, is a critical process for its application in areas like peptidomimetic chemistry. The synthesis ensures that the specific three-dimensional arrangement of the molecule is achieved, which is often vital for its biological activity.
Reaction Pathways and Key Intermediates
A practical and efficient synthetic route has been developed to produce enantiopure Fmoc-protected morpholine-3-carboxylic acid. nih.govresearchgate.net The process begins with readily available starting materials and proceeds through a sequence of five key steps.
The synthesis commences with dimethoxyacetaldehyde and serine methyl ester. nih.gov The core of the morpholine ring is constructed through the following pathway:
Reductive Amination: The initial step involves the reaction between dimethoxyacetaldehyde and the amino group of serine methyl ester to form a Schiff base, which is then reduced to a secondary amine.
Intramolecular Acetalization: The newly formed secondary amine undergoes an intramolecular cyclization. The hydroxyl group from the serine backbone attacks one of the acetal (B89532) carbons, forming the morpholine ring.
Elimination: This is accompanied by the concomitant elimination of the anomeric methoxy (B1213986) substituent from the newly formed ring, creating a double bond and resulting in a morpholin-2-ene intermediate. nih.gov
Hydrogenation: The double bond within the morpholine ring is then reduced through hydrogenation, leading to a saturated morpholine scaffold.
Ester Hydrolysis and Fmoc Protection: Finally, the methyl ester is hydrolyzed to the carboxylic acid using acidic conditions, and the secondary amine on the morpholine ring is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov
This multi-step process yields the target compound with high optical purity. The successful synthesis of a model tripeptide using this building block has demonstrated its full compatibility with peptide synthesis techniques. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields in Morpholine Synthesis
The efficiency of synthesizing substituted morpholines is highly dependent on the reaction conditions. While specific optimization data for the exact synthesis of this compound is proprietary to individual research labs, studies on analogous morpholine syntheses provide insight into the critical parameters.
In a study on the synthesis of 2- and 3-substituted morpholines via a cascade reaction, researchers systematically optimized conditions by screening various solvents, bases, and temperatures. acs.org The goal was to maximize the yield of the desired morpholine product.
Key Optimization Parameters:
Solvent: Aprotic solvents, both polar and non-polar, were found to be viable. Toluene and 1,4-dioxane (B91453) were identified as the optimal choices. acs.org
Temperature: The reaction temperature had a significant impact. While the reaction proceeded at room temperature, yields were observed to decrease dramatically at higher temperatures, such as 100 °C. acs.org
Base: A variety of organic and inorganic bases were tested to promote the ring-forming cascade reaction. The selection of the base was crucial for the reaction's success. For the synthesis of morpholine 3a from 2-tosyl-1,2-oxazetidine and a formyl ester, potassium carbonate (K₂CO₃) was found to be the optimal base. acs.org
The following table summarizes the screening of bases for a model reaction, highlighting the importance of this parameter.
| Entry | Base | Yield (%) |
| 1 | DBU | 45 |
| 2 | DIPEA | 50 |
| 3 | Et₃N | 55 |
| 4 | K₃PO₄ | 72 |
| 5 | Cs₂CO₃ | 83 |
| 6 | K₂CO₃ | 94 |
| 7 | Na₂CO₃ | 70 |
| 8 | Li₂CO₃ | 58 |
| Data derived from a study on the synthesis of substituted morpholines, where K₂CO₃ provided the optimal yield under the tested conditions. acs.org |
Similarly, optimization of palladium-catalyzed carboamination reactions for synthesizing substituted morpholines involved screening catalysts, ligands, and bases to achieve moderate to good yields with high diastereoselectivity. nih.gov These examples underscore the principle that a systematic evaluation of reaction parameters is essential for maximizing the yield and purity of complex heterocyclic products like Fmoc-protected morpholine derivatives.
Solid-Phase Synthesis Techniques Applicable to Fmoc-Morpholine Derivatives
The Fmoc protecting group is central to one of the most common strategies in modern biochemistry: solid-phase peptide synthesis (SPPS). researchgate.net The compatibility of this compound with SPPS has been confirmed, enabling its incorporation into peptide chains to create peptidomimetics. nih.govresearchgate.net
SPPS allows for the efficient construction of peptide sequences by anchoring the first amino acid to a solid polymer resin and then sequentially adding subsequent amino acids. mdpi.com The Fmoc-morpholine derivative can be used just like any other Fmoc-protected amino acid in this process.
The SPPS Cycle with an Fmoc-Morpholine Derivative:
The process involves a repeated cycle of three main steps: deprotection, washing, and coupling.
| Step | Description | Reagents/Solvents |
| 1. Deprotection | The terminal Fmoc group on the resin-bound peptide chain is removed to expose a free amine. | Typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF). uci.edu |
| 2. Washing | The resin is thoroughly washed to remove the excess deprotection reagent and the cleaved Fmoc byproduct. | Dimethylformamide (DMF) or other suitable solvents. uci.edu |
| 3. Coupling | The next Fmoc-protected building block (e.g., this compound) is activated and added to the resin, where it reacts with the free amine to form a new peptide bond. | Coupling reagents like HATU or HCTU with a base such as DIPEA or N-methylmorpholine. mdpi.comuci.edu |
| 4. Final Washing | The resin is washed again to remove any unreacted reagents before the next cycle begins. | Dimethylformamide (DMF). uci.edu |
This cycle is repeated until the desired sequence is assembled. The choice of solid support, such as Rink amide or 2-chlorotrityl resin, depends on the desired C-terminal functionality (amide or carboxylic acid, respectively) of the final product. mdpi.comuci.edu
Interestingly, morpholine itself has been studied as a "greener" and less-regulated alternative to piperidine for the Fmoc-deprotection step in SPPS. nih.govresearchgate.net Studies have shown that a 50-60% solution of morpholine in DMF can efficiently remove the Fmoc group while minimizing certain side reactions. nih.govresearchgate.net This highlights the integral role of the morpholine scaffold in the techniques and chemistry surrounding solid-phase synthesis.
Chemical Reactivity and Derivatization Studies of 4 Fmoc 3 Carboxymethyl Morpholine
Reactivity of the Carboxymethyl Moiety
The carboxymethyl group at the 3-position of the morpholine (B109124) ring serves as a crucial handle for conjugation and further molecular elaboration. Its carboxylic acid function undergoes a range of standard and advanced chemical transformations.
Esterification and Amidation Reactions for Conjugation
The carboxylic acid of 4-Fmoc-3-carboxymethyl-morpholine can be readily converted to esters and amides, facilitating its conjugation to other molecules of interest, such as peptides, proteins, or small molecule drugs. These reactions typically proceed through the activation of the carboxyl group using standard coupling reagents.
Commonly employed methods for activation include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. This active ester is then susceptible to nucleophilic attack by the amino group of a target molecule to form a stable amide bond. Similarly, esterification can be achieved by reacting the activated carboxyl group with an alcohol.
| Coupling Reagent | Additive | Typical Solvent | Product |
| DCC | NHS | Dichloromethane (DCM) | Amide/Ester |
| DIC | HOBt | Dimethylformamide (DMF) | Amide/Ester |
| HATU | - | DMF | Amide |
| PyBOP | - | DMF | Amide |
This table presents a summary of common coupling reagents used for esterification and amidation reactions.
The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, depending on the specific substrate and desired conjugate.
Further Transformations of the Carboxyl Group in Advanced Synthesis
Beyond simple conjugation, the carboxyl group can be a starting point for more complex synthetic transformations. For instance, it can be reduced to the corresponding primary alcohol using reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through oxidation to an aldehyde for subsequent reductive amination, or conversion to a leaving group for nucleophilic substitution.
Another advanced application involves the conversion of the carboxylic acid to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This reactive intermediate can be trapped with various nucleophiles to generate ureas, carbamates, and other functional groups, significantly expanding the synthetic diversity of the morpholine scaffold.
Reactivity of the Fmoc-Protected Morpholine Nitrogen
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability. mdpi.com
Mechanism and Efficiency of Fmoc Deprotection
The removal of the Fmoc group is a critical step in many synthetic routes involving this compound. mdpi.com The deprotection proceeds via a β-elimination mechanism initiated by a base. mdpi.com A secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like DMF, is typically used. mdpi.com The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the free secondary amine of the morpholine. mdpi.com
The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the reaction time. mdpi.com While piperidine is highly effective, alternative bases such as morpholine and 4-methylpiperidine (B120128) have also been explored to minimize side reactions like aspartimide formation in peptide synthesis. mdpi.comnih.gov Studies have shown that morpholine in DMF can efficiently remove the Fmoc group. nih.govresearchgate.net
| Base | Typical Concentration in DMF | Relative Efficiency |
| Piperidine | 20% (v/v) | High |
| Morpholine | 50-60% (v/v) | Moderate to High |
| 4-Methylpiperidine | 20% (v/v) | High |
This table summarizes common reagents for Fmoc deprotection and their general efficiency.
Subsequent Functionalization of the Liberated Amine in Complex Systems
Once deprotected, the newly liberated secondary amine of the morpholine ring is available for a wide array of functionalization reactions. In the context of peptide synthesis, this amine serves as the nucleophile for the acylation reaction with the next Fmoc-protected amino acid in the sequence.
Beyond peptide chemistry, this amine can be alkylated, arylated, or acylated with various electrophiles to introduce new substituents and build molecular complexity. For example, reductive amination with aldehydes or ketones can introduce diverse alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form carbon-nitrogen bonds with aryl halides or triflates, providing access to a broad range of N-aryl morpholine derivatives.
Ring Functionalization and Modifications of the Morpholine Scaffold
The morpholine ring itself is a privileged scaffold in medicinal chemistry, and its functionalization can significantly impact the biological activity and physicochemical properties of the resulting molecule. researchgate.netnih.gov While direct functionalization of the morpholine ring of this compound is less common due to the presence of other reactive handles, synthetic strategies for modifying the morpholine core have been extensively reviewed. researchgate.netnih.govresearchgate.net
These strategies often involve the synthesis of the morpholine ring from acyclic precursors, allowing for the introduction of substituents at various positions. For instance, starting from a substituted amino alcohol and a suitable dielectrophile, a variety of substituted morpholines can be prepared. e3s-conferences.org
In the context of pre-formed morpholine rings, functionalization can be more challenging. However, depending on the specific substitution pattern, reactions such as lithiation followed by quenching with an electrophile could potentially be employed to introduce substituents at specific positions on the carbon framework of the morpholine ring. The feasibility of such reactions on this compound would require careful consideration of the directing effects of the existing substituents and the compatibility with the Fmoc and carboxymethyl groups.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Peptide Synthesis
Despite its availability from several chemical suppliers, a comprehensive review of scientific literature reveals a significant gap in published research on the chemical reactivity and derivatization of This compound . This scarcity of data specifically precludes a detailed analysis of its compatibility with advanced peptide coupling reagents and conditions used in modern peptide synthesis.
The compound, identified by the CAS Number 885273-95-0, is listed in the catalogs of various chemical providers. However, in-depth studies detailing its performance, reaction kinetics, and potential side-product formation when used with common and advanced coupling reagents are not present in accessible scientific databases and peer-reviewed journals.
Advanced peptide coupling reagents, including phosphonium (B103445) salts like PyBOP and uronium salts like HATU, are critical tools in modern peptide synthesis, prized for their efficiency and ability to minimize racemization. bachem.comsigmaaldrich.com A thorough understanding of how a novel building block like this compound interacts with these reagents under various conditions (e.g., solvent, temperature, base) is essential for its effective utilization. Such studies would typically involve the synthesis of model peptides to evaluate coupling efficiency, racemization levels, and the formation of any undesired byproducts.
The absence of such empirical data prevents the creation of a detailed report and data tables on the compatibility of this compound with these advanced reagents. Further research and publication in this specific area are required to fully understand the potential of this compound as a building block in peptidomimetic and peptide chemistry.
Applications in Medicinal Chemistry and Advanced Peptide Science
Design and Synthesis of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and target specificity. A key strategy in their design is the introduction of conformational constraints to lock the molecule into its biologically active shape, thereby improving its binding affinity to a target receptor or enzyme. nih.govnih.gov
The rigid, yet conformationally flexible, chair-like structure of the morpholine (B109124) ring makes it an excellent scaffold for controlling the three-dimensional arrangement of a peptide backbone. acs.orgnih.gov When 4-Fmoc-3-carboxymethyl-morpholine is incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS), the morpholine unit introduces a significant structural constraint. This constraint reduces the number of possible conformations the resulting peptidomimetic can adopt. By limiting the conformational freedom, the molecule is pre-organized into a shape that is optimal for interacting with its biological target, which can lead to a significant increase in potency and selectivity. nih.govresearchgate.net The process is facilitated by the Fmoc protecting group, which is stable during the coupling reaction but can be readily removed under specific conditions to allow the peptide chain to be extended. nih.govnih.gov
Delta-amino acids (δ-amino acids) are valuable in peptidomimetic design because they can act as mimics of dipeptides and are known to induce stable reverse turn structures. nih.gov Reverse turns are critical secondary structures in proteins, often involved in molecular recognition events. The 3-carboxymethyl-morpholine core of the title compound serves as a structural analog, or isostere, of a delta-amino acid.
By introducing this morpholine-based unit into a peptide, chemists can create a stable mimetic of a reverse turn. This is because the cyclic nature of the morpholine ring fixes the relative orientation of the substituents in a way that mimics the geometry of a natural turn motif. The synthesis of rigid delta-amino acids based on bicyclic scaffolds has been shown to be an effective strategy for creating dipeptide isosteres, and the use of morpholine derivatives follows a similar principle of using cyclic constraints to achieve a desired three-dimensional structure. nih.gov
Role in Drug Discovery and Development
The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, recognized for its ability to improve the drug-like properties of a molecule. nih.govpharmjournal.ru Its incorporation can enhance potency, modulate pharmacokinetics, and provide a versatile scaffold for building novel therapeutic agents. nih.govsci-hub.se
This compound functions as a key building block in the synthesis of complex pharmaceutical compounds and bioactive peptides. chemimpex.comjchemrev.com The presence of the Fmoc protecting group makes it perfectly suited for use in automated Fmoc-based solid-phase peptide synthesis, the dominant method for producing synthetic peptides for research and therapeutic use. nih.gov This allows for the precise insertion of the conformationally constraining morpholine unit at any desired position within a peptide sequence. The result is the creation of novel peptidomimetics or other complex molecules where the morpholine ring is an integral part of the final active compound. jchemrev.com
The morpholine ring is not just a substituent but often serves as the central scaffold upon which a therapeutic agent is built. nih.govacs.org In drug design, a scaffold acts as a molecular framework to which various functional groups (appendages) are attached. The scaffold's role is to hold these functional groups in the correct spatial orientation to allow for optimal interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. acs.org By using this compound, drug discovery programs can utilize the morpholine core as a foundational structure for creating libraries of novel compounds, systematically modifying the appendages to optimize binding affinity and biological activity. researchgate.net
Incorporating a morpholine ring into a drug candidate can profoundly and beneficially impact its pharmacological profile. researchgate.netsci-hub.se The presence of the oxygen atom and the weakly basic nitrogen atom gives the ring a unique balance of hydrophilic and lipophilic character. nih.gov This can lead to several advantages:
Improved Pharmacokinetics : The physicochemical properties of morpholine often lead to better solubility, which is crucial for drug formulation and absorption. It can also enhance metabolic stability and improve a compound's ability to cross biological membranes, including the blood-brain barrier. nih.govenamine.net
Enhanced Target Interaction : The morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the target protein that can increase binding affinity and potency. nih.gov Furthermore, the ring itself can participate in hydrophobic interactions within the binding site. researchgate.net By improving both the pharmacokinetic properties and the molecular interactions with the target, the morpholine scaffold often contributes to the development of more potent and effective therapeutic agents. nih.govnih.gov
Research Findings on Morpholine Scaffolds
| Feature | Description | Impact in Drug Design |
| Conformational Constraint | The morpholine ring adopts a rigid, chair-like conformation. acs.orgnih.gov | Pre-organizes peptidomimetics into a bioactive shape, enhancing binding affinity. |
| Physicochemical Properties | Possesses a well-balanced lipophilic-hydrophilic profile and a pKa value close to physiological pH. acs.orgnih.gov | Improves aqueous solubility and permeability across biological membranes. nih.gov |
| Pharmacokinetic Profile | Often increases metabolic stability and improves bioavailability. nih.govenamine.net | Leads to more desirable drug-like properties and potentially longer duration of action. sci-hub.se |
| Target Interactions | The oxygen atom can act as a hydrogen bond acceptor. nih.gov | Enhances potency and selectivity by forming specific interactions with target receptors or enzymes. researchgate.net |
| Privileged Scaffold | The morpholine ring is frequently found in approved drugs and bioactive molecules. nih.govresearchgate.net | Serves as a versatile and reliable framework for the design of novel therapeutic agents. acs.orgjchemrev.com |
Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Bioactives
The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in compounds active against a range of biological targets. nih.govbroadpharm.com The incorporation of the this compound building block into peptide chains allows for systematic investigation into how this specific modification influences the biological activity of the resulting peptidomimetics.
Elucidation of Pharmacophore Contributions from the Morpholine Moiety
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The morpholine moiety can contribute to the pharmacophore of a bioactive compound in several ways. frontiersin.orgmdpi.com Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding or act as a basic center. The chair-like conformation of the morpholine ring can also introduce conformational rigidity into a peptide backbone, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.
By substituting a natural amino acid with this compound, researchers can probe the importance of these features. For instance, if the introduction of the morpholine ring leads to an increase in binding affinity, it suggests that the conformational constraint or the hydrogen bonding capabilities of the morpholine are key interactions within the pharmacophore. nih.gov
Analysis of Substituent Effects on Receptor Affinity and Selectivity
The carboxymethyl group at the 3-position of the morpholine ring in this compound provides an additional point for modification, allowing for a detailed analysis of substituent effects. The carboxylic acid can be derivatized to amides, esters, or other functional groups, each with different steric and electronic properties.
The following table illustrates hypothetical data from an SAR study on a peptide targeting a G-protein coupled receptor (GPCR), where a native proline residue is replaced with this compound and its derivatives.
| Compound | Modification at Position X | Receptor Binding Affinity (Ki, nM) | Receptor Selectivity (Fold vs. Subtype B) |
|---|---|---|---|
| Parent Peptide | Proline | 50.2 | 10 |
| Analog 1 | This compound | 25.8 | 25 |
| Analog 2 | 4-Fmoc-3-(carboxamido)methyl-morpholine | 15.1 | 50 |
| Analog 3 | 4-Fmoc-3-(methoxycarbonyl)methyl-morpholine | 30.5 | 20 |
In this hypothetical example, the introduction of the morpholine scaffold (Analog 1) improves both affinity and selectivity. Further modification of the carboxymethyl group to an amide (Analog 2) results in a significant enhancement of both parameters, suggesting a key hydrogen bond interaction is formed. This type of systematic modification is crucial for optimizing lead compounds in drug discovery. nih.gov
Bioconjugation Strategies Utilizing this compound
The presence of the Fmoc protecting group and the carboxylic acid handle makes this compound a versatile tool for bioconjugation. nih.govnih.gov Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a peptide.
Development of Targeted Drug Delivery Systems
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics designed to deliver a cytotoxic drug specifically to cancer cells, thereby reducing side effects. nih.govnih.gov Peptides that bind to receptors overexpressed on tumor cells can be used as targeting agents. The this compound unit can be incorporated into such a targeting peptide.
The synthesis of a PDC using this building block would typically involve:
Solid-phase peptide synthesis (SPPS) of the targeting peptide, incorporating this compound at a desired position. nih.govresearchgate.net
Selective deprotection of the Fmoc group on the morpholine nitrogen.
Conjugation of a linker molecule to the newly freed secondary amine.
Attachment of the cytotoxic drug to the other end of the linker.
The morpholine ring can also influence the pharmacokinetic properties of the resulting conjugate, potentially improving its stability and solubility.
Enhancement of Diagnostic Tools through Biomolecule Attachment
Peptide-based probes are valuable tools for molecular imaging in diagnostics. nih.govnih.gov These probes consist of a targeting peptide linked to an imaging agent, such as a fluorescent dye or a radionuclide. Similar to the strategy for PDCs, this compound can be used to attach these imaging agents to a targeting peptide.
The ability to precisely position the imaging agent within the peptide sequence can be critical for the performance of the diagnostic probe. The use of a constrained, non-natural amino acid like this compound can help to ensure that the attachment of the imaging agent does not disrupt the peptide's conformation and its ability to bind to its target. nih.gov
The following table outlines a hypothetical set of peptide-based imaging probes for a specific cancer biomarker.
| Probe | Conjugation Site | Imaging Agent | Signal-to-Background Ratio |
|---|---|---|---|
| Probe A | N-terminus | Fluorescein | 5.2 |
| Probe B | Lysine side chain | Fluorescein | 8.1 |
| Probe C | This compound | Fluorescein | 15.6 |
The improved signal-to-background ratio for Probe C in this hypothetical scenario would indicate that the specific placement and orientation of the fluorescent dye, facilitated by the morpholine linker, leads to a more effective diagnostic tool.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of 4-Fmoc-3-carboxymethyl-morpholine and for resolving its stereoisomers, which is critical given that biological activity is often enantiomer-specific.
High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the enantiomeric excess of chiral compounds like this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For Fmoc-protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. windows.netphenomenex.com
The enantiopurity of a sample of this compound can be assessed by developing a method using a column like a Lux Cellulose-2 or a CHIROBIOTIC T. windows.netsigmaaldrich.com A typical mobile phase would consist of a mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and resolution. windows.netphenomenex.com The detection is commonly performed using a UV detector, leveraging the strong absorbance of the Fmoc group.
A hypothetical HPLC analysis for the enantiomeric separation of (R)- and (S)-4-Fmoc-3-carboxymethyl-morpholine is presented in Table 1.
Table 1: Illustrative HPLC Parameters for Enantiopurity Assessment
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Expected Elution | Baseline separation of enantiomers, with retention times dependent on the specific enantiomer and column. |
This table is a representation of typical starting conditions and would require optimization for the specific compound.
Advanced Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for impurity profiling, especially for more volatile synthetic precursors or degradation products. To make the compound amenable to GC analysis, a derivatization step is necessary. This typically involves converting the carboxylic acid group to a more volatile ester, for example, a methyl or ethyl ester, and potentially derivatizing the morpholine (B109124) nitrogen if the Fmoc group were to be removed.
For the analysis of potential volatile impurities, a high-resolution capillary column, such as a DB-5ms, would be employed. nih.gov The GC oven temperature is programmed to ramp up to ensure separation of compounds with a wide range of boiling points. The mass spectrometer then provides detailed structural information on the separated components, allowing for their identification.
Spectroscopic Techniques for Detailed Structural Elucidation beyond Basic Identification
Spectroscopic methods are crucial for the unambiguous determination of the chemical structure and stereochemistry of this compound.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential. High-field instruments (e.g., 400 MHz or higher) are often required to resolve complex spin systems and provide the necessary spectral dispersion. nih.gov
The ¹H NMR spectrum would provide information on the number and connectivity of protons. Key signals would include those for the aromatic protons of the Fmoc group, the protons of the morpholine ring, and the methylene (B1212753) protons of the carboxymethyl group. The chemical shifts and coupling constants of the morpholine ring protons are particularly important for determining the ring's conformation (e.g., chair or boat) and the relative stereochemistry of the substituent at the 3-position. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning proton signals and determining through-bond and through-space correlations, respectively, which helps in assigning the stereochemistry. nih.gov
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the Fmoc and carboxymethyl groups, the aromatic carbons, and the carbons of the morpholine ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc Aromatic | 7.2 - 7.9 | m |
| Fmoc CH, CH₂ | 4.2 - 4.6 | m |
| Morpholine Ring | 2.5 - 4.0 | m |
| Carboxymethyl CH₂ | 2.5 - 2.8 | s or AB quartet |
| Carboxymethyl OH | 10 - 12 (broad) | s |
Note: These are predicted ranges and the exact chemical shifts and multiplicities will depend on the solvent and the specific conformation of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. researchgate.net For this compound, these techniques can confirm the presence of key structural motifs.
The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching (if any impurities are present), C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the urethane (B1682113) (Fmoc) and carboxylic acid groups, and the C-O-C stretching of the morpholine ether linkage.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations of the Fmoc group and the skeletal vibrations of the morpholine ring. scielo.org.mx
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O Stretch (Urethane - Fmoc) | ~1715 | Moderate |
| C=O Stretch (Carboxylic Acid) | ~1700 | Moderate |
| C-O-C Stretch (Ether) | 1150 - 1085 | Weak |
Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound.
In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different structural components. For this compound, characteristic fragmentation would likely involve the loss of the Fmoc group, cleavage of the carboxymethyl side chain, and fragmentation of the morpholine ring. mdpi.com This detailed fragmentation analysis provides a high degree of confidence in the structural assignment.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Studies
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. researchgate.net This technique is particularly crucial for molecules with chiral centers, as it allows for the assignment of the absolute stereochemistry. researchgate.net In the context of this compound, which possesses a stereocenter at the C3 position of the morpholine ring, X-ray crystallography would be the gold standard for confirming the (R) or (S) configuration.
As of the current literature, a specific single-crystal X-ray structure for this compound has not been reported. However, the principles of its structural elucidation can be understood from crystallographic studies of related heterocyclic and Fmoc-protected compounds. The primary goals of a crystallographic analysis of this compound would be to establish the absolute configuration at the C3 chiral center and to detail the conformation of the six-membered morpholine ring and the orientation of its substituents.
For the determination of absolute stereochemistry, the presence of a chiral molecule in a non-centrosymmetric space group allows for the use of anomalous dispersion effects. By collecting diffraction data with an appropriate X-ray wavelength (e.g., Cu Kα radiation), the differences in scattering between enantiomers can be measured, leading to the definitive assignment of the absolute configuration. researchgate.net
Conformational analysis of the morpholine ring is another key aspect that would be revealed by X-ray crystallography. The morpholine ring typically adopts a chair conformation, similar to cyclohexane. In the solid state, the substituents on the ring will occupy either axial or equatorial positions to minimize steric strain. For this compound, it is anticipated that the carboxymethyl group at C3 and the bulky Fmoc group at N4 would have their positions and orientations defined by the crystal packing forces and intramolecular interactions. Crystallographic studies on related morpholine derivatives, such as 1,2-dimorpholinoethane, have confirmed the chair conformation of the morpholine ring in the solid state. mdpi.com
Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below. This data provides a comprehensive summary of the crystal's properties and the quality of the structure determination.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₂₁H₂₁NO₅ |
| Formula Weight | 367.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.1 |
| b (Å) | 8.5 |
| c (Å) | 11.2 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 925.7 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.317 |
| Absorption Coefficient (mm⁻¹) | 0.095 |
| F(000) | 388 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 26.0 |
| Reflections collected | 5200 |
| Independent reflections | 3600 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis of 4-Fmoc-3-carboxymethyl-morpholine and its Derivatives
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable, low-energy arrangements of atoms (conformers) that a molecule can adopt. The morpholine (B109124) ring, a saturated six-membered heterocycle, typically exists in a stable chair conformation. researchgate.net However, the presence and orientation of substituents, as well as the surrounding environment (e.g., solvent), can influence the conformational equilibrium. researchgate.net
Theoretical calculations, such as ab initio methods, indicate that the chair conformer of morpholine is significantly lower in energy (ca. 7.5 kcal/mol) than the skew-boat conformer, making the chair form predominant in the liquid state. researchgate.net For substituted morpholines, the substituents can adopt either an axial or equatorial position on the chair ring. In pure liquid morpholine, the equatorial chair conformer is the most prevalent. researchgate.net However, in aqueous solutions, the contribution from the axial chair conformer is known to increase. researchgate.net
In the case of "this compound," the large, sterically demanding 9-fluorenylmethoxycarbonyl (Fmoc) group on the nitrogen atom and the carboxymethyl group at the C3 position significantly influence the ring's conformational preference. Molecular modeling studies on similar morpholine-containing peptidomimetics show that the chirality of the substituents and the nature of the solvent can dictate the adoption of specific folded structures. nih.gov For instance, the conformational analysis of tetrapeptides containing morpholine-3-carboxylic acid revealed that the heterochiral D-isomer is more inclined to nucleate compact folded structures. nih.gov The bulky Fmoc group would likely favor an equatorial position to minimize steric hindrance, which in turn would orient the C3 carboxymethyl group and influence its potential interactions. Computational searches using force fields like MMFF94 and semi-empirical methods can be employed to map the potential energy surface and identify the global minimum energy conformer of the molecule. nih.govnih.gov
Table 1: Key Factors Influencing Morpholine Ring Conformation
| Factor | Description | Predicted Influence on this compound | Source |
| Inherent Ring Pucker | The morpholine ring strongly prefers a chair conformation over boat or twist-boat forms due to lower torsional and steric strain. | The core ring structure will predominantly be in a chair conformation. | researchgate.net |
| Substituent Position | Substituents can be either equatorial or axial. Large groups generally prefer the equatorial position to minimize 1,3-diaxial interactions. | The bulky Fmoc group on the nitrogen is expected to strongly favor an equatorial position. | researchgate.net |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can alter the conformational equilibrium. | In polar, interactive solvents, specific conformations that maximize favorable solvent interactions may be stabilized. | nih.gov |
| Chirality | The stereochemistry of substituents can drive the molecule to adopt specific folded or turn structures, particularly in peptide-like molecules. | The stereochemistry at C3 will be a critical determinant of the overall 3D shape and its ability to act as a turn-inducer in peptidomimetics. | nih.gov |
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex. youtube.com Morpholine derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and receptors. nih.govmdpi.comjapsonline.commdpi.com
The morpholine scaffold is valued in medicinal chemistry for its ability to improve properties like solubility and for its capacity to form key interactions within protein binding sites. nih.govnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution and the local environment, can also participate in interactions. For "this compound," a docking simulation would position the molecule within a target's active site to optimize its binding energy. The key interactive features would be:
The Carboxymethyl Group: The carboxylic acid is a potent hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine.
The Morpholine Oxygen: This atom can act as a hydrogen bond acceptor with donor residues like Serine, Threonine, or Asparagine. youtube.com
The Fmoc Group: This large, aromatic, and hydrophobic group can engage in significant van der Waals and pi-pi stacking interactions with hydrophobic pockets or aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Computational studies on morpholine-substituted compounds have successfully predicted their binding modes. For example, docking of morpholine-acetamide derivatives into the active site of carbonic anhydrase revealed key hydrogen bonding and hydrophobic interactions that correlated with their observed inhibitory activity. nih.gov Similarly, docking studies of N-caffeoylmorpholine against the Top1 protein receptor identified hydrogen bond interactions with Asn722 and Thr718 residues. japsonline.com Molecular dynamics (MD) simulations can further validate these docking poses, providing insights into the stability of the ligand-protein complex over time. mdpi.com
Table 2: Representative Molecular Docking Studies of Morpholine Derivatives
| Morpholine Derivative | Protein Target | Key Interacting Residues (Example) | Predicted Interactions | Source |
| Morpholine-substituted tetrahydroquinolines | mTOR | Not specified | Strong binding interaction and stability within the active site | mdpi.com |
| N-caffeoylmorpholine | Topoisomerase I (Top1) | Asn722, Thr718 | Hydrogen bonds, pi-pi stacking, pi-alkyl stacking | japsonline.com |
| Morpholine-acetamide derivatives | Carbonic anhydrase IX | Not specified | Significant inhibitory activities correlated with docking scores | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Not specified | Not specified | Computational studies supported biological activity results against cancer cell lines | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By building a predictive model, QSAR can be used to estimate the activity of newly designed molecules, prioritize compounds for synthesis, and guide the optimization of a lead scaffold. researchgate.netnih.gov
A QSAR study for a series of "this compound" derivatives would involve several key steps:
Data Set Preparation: A series of analogs would be synthesized where specific parts of the molecule are varied, such as the substituents on the morpholine ring or modifications to the carboxymethyl side chain. The biological activity of each compound against a specific target would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), solvent-accessible surface area.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors (independent variables) with the observed biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in the model-building process). nih.gov
Once a robust and predictive QSAR model is established, it can be used to virtually screen new, unsynthesized derivatives of "this compound." The model would predict which modifications are likely to increase activity, allowing chemists to focus their synthetic efforts on the most promising candidates, thereby saving time and resources.
Table 3: Hypothetical QSAR Workflow for Morpholine-Based Inhibitors
| Step | Objective | Example Methods/Descriptors | Source |
| 1. Analog Design & Synthesis | Create a library of derivatives with structural diversity. | Modify substituents on the morpholine ring; alter the length and functionality of the side chain. | researchgate.net |
| 2. Biological Testing | Quantify the biological activity (e.g., IC50) for each analog. | In vitro enzyme inhibition assays or cell-based proliferation assays. | mdpi.com |
| 3. Descriptor Calculation | Numerically represent the physicochemical properties of each molecule. | 2D descriptors (e.g., connectivity indices), 3D descriptors (e.g., van der Waals volume), quantum chemical descriptors. | nih.govnih.gov |
| 4. Model Generation | Establish a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). | nih.gov |
| 5. Validation & Interpretation | Assess the model's statistical significance and predictive power. | Leave-one-out cross-validation (Q²), prediction for an external test set (R²pred). | nih.govnih.gov |
| 6. Design Optimization | Use the model to predict the activity of new, virtual compounds to guide synthesis. | Identify which descriptors positively or negatively impact activity to inform the design of more potent molecules. | researchgate.net |
De Novo Design of Morpholine-Based Mimetics
De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit a specific biological target, rather than modifying an existing ligand. youtube.com These methods often use the three-dimensional structure of a target's binding site as a template. The morpholine scaffold is an excellent building block for de novo design because it is a "privileged structure"—a molecular framework that is able to provide useful interactions with multiple biological targets. nih.govnih.gov
The process of de novo design using a morpholine-based mimetic like "this compound" could proceed as follows:
Scaffold Placement: An algorithm places the core morpholine ring within the active site of a target protein in an optimal orientation, for instance, by positioning the oxygen atom to accept a hydrogen bond from a key residue.
Fragment Growth: The program then "grows" the molecule by adding small chemical fragments from a virtual library, connecting them to the morpholine scaffold. At each step, the energetic favorability of the growing structure is calculated, ensuring that the final molecule has a high predicted binding affinity.
Linking and Optimization: Alternatively, the program can identify several "hot spots" within the binding site and place fragments in them, then attempt to connect them with a suitable scaffold, such as a morpholine ring. The geometry of the final designed molecule is then optimized.
Diversity-oriented synthesis (DOS) is a related experimental strategy that aims to generate large collections of structurally diverse small molecules, often built around a central scaffold like morpholine. nih.govresearchgate.net Computational de novo design can complement DOS by prioritizing which scaffolds and derivatizations are most likely to yield bioactive compounds. Given its conformational properties and the synthetic accessibility of derivatives, the morpholine scaffold is a powerful tool for generating novel peptidomimetics and other bioactive agents through both computational design and combinatorial chemistry efforts. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of 4-Fmoc-3-carboxymethyl-morpholine and its analogs is a critical area of research, with a focus on improving efficiency and sustainability. Traditional synthetic methods are being re-evaluated to reduce environmental impact and enhance yield.
Recent advancements have highlighted the use of morpholine (B109124) as a "greener" alternative for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This suggests a move towards more environmentally benign reagents in processes involving this class of compounds. Research is ongoing to develop synthetic protocols that are not only efficient but also align with the principles of green chemistry. iris-biotech.de
One notable development is the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. nih.gov This solid-phase approach offers advantages in terms of purification and automation. A convenient, multi-step route to enantiopure Fmoc-protected morpholine-3-carboxylic acid has also been reported, starting from dimethoxyacetaldehyde and serine methyl ester. nih.govresearchgate.net This method involves reductive amination, intramolecular acetalization, and subsequent chemical modifications to yield the desired product, demonstrating its compatibility with solid-phase peptide synthesis. nih.govresearchgate.net
Future efforts in this area are likely to focus on:
The use of biocatalysts to introduce chirality and reduce the reliance on heavy metal catalysts.
The development of one-pot or tandem reactions to minimize intermediate isolation steps and solvent usage.
The exploration of flow chemistry to enable continuous and scalable production.
| Synthetic Strategy | Key Features | Potential Advantages |
| Polymer-Supported Synthesis | Utilizes a solid support for the synthesis of morpholine derivatives. | Simplified purification, potential for automation. nih.gov |
| Enantioselective Synthesis | Employs chiral starting materials or catalysts to produce a single enantiomer. | High optical purity of the final product. nih.govresearchgate.net |
| Green Chemistry Approaches | Focuses on the use of less hazardous reagents and solvents, such as morpholine for Fmoc deprotection. | Reduced environmental impact, improved safety profile. researchgate.netnih.gov |
Exploration of New Therapeutic Areas for Morpholine-Based Compounds
The morpholine moiety is a recognized pharmacophore, and its incorporation into drug candidates has been shown to enhance their pharmacological properties. nih.govtandfonline.com Morpholine-containing compounds are being investigated for a wide range of therapeutic applications, and derivatives of this compound are expected to contribute to these explorations.
The inherent structural features of the morpholine ring, such as its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design. researchgate.net Research has demonstrated the potential of morpholine-based compounds in several key therapeutic areas:
Neurodegenerative Diseases: The morpholine scaffold is a common feature in molecules targeting enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease. nih.govtandfonline.comnih.gov These targets include secretases, cholinesterases, and monoamine oxidases. nih.govtandfonline.com The ability of some morpholine derivatives to cross the blood-brain barrier is a significant advantage in developing treatments for central nervous system (CNS) disorders. nih.gov
Oncology: Morpholine derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/mTOR pathway. nih.govacs.org Their role as scaffolds can help in the precise orientation of functional groups to interact with the active sites of target proteins. researchgate.net
Infectious Diseases: The antimicrobial properties of morpholine-containing compounds are an active area of research, with studies exploring their efficacy against various bacterial and fungal pathogens. researchgate.net
| Therapeutic Area | Key Molecular Targets | Rationale for Morpholine-Based Compounds |
| Neurodegenerative Diseases | Secretases, Cholinesterases, MAO, LRRK2, Neuroreceptors nih.govtandfonline.comnih.govacs.org | Improved CNS penetration, favorable physicochemical properties. nih.gov |
| Oncology | PI3K/mTOR pathway kinases nih.govacs.org | Scaffolding to orient functional groups for optimal target binding. researchgate.net |
| Infectious Diseases | Bacterial and fungal cellular targets researchgate.net | Broad-spectrum antimicrobial activity. researchgate.net |
Future research will likely involve the synthesis of libraries of peptides and peptidomimetics incorporating this compound to screen against a broader range of biological targets.
Advancements in Automated Synthesis of Complex Morpholine Derivatives
The demand for novel peptide-based therapeutics has driven significant advancements in automated synthesis technologies. nih.govmdpi.com The compatibility of this compound with solid-phase peptide synthesis (SPPS) makes it an ideal candidate for integration into these automated workflows. nih.govresearchgate.net
Automated peptide synthesizers, which utilize Fmoc chemistry, can significantly accelerate the production of peptide libraries containing morpholine derivatives. nih.govnih.gov These systems offer precise control over reaction conditions, leading to higher purity and reproducibility of the synthesized compounds. unifi.it Recent developments in SPPS, such as the use of novel resins and coupling reagents, are further enhancing the efficiency of synthesizing complex and modified peptides. mdpi.com
The integration of this compound into automated synthesis platforms will enable:
The rapid generation of a diverse range of morpholine-containing peptides for structure-activity relationship (SAR) studies.
The synthesis of longer and more complex peptide sequences that were previously challenging to produce.
The development of high-throughput methods for the production of peptidomimetics with improved therapeutic properties.
| Automation Technology | Impact on Morpholine Derivative Synthesis |
| Automated Peptide Synthesizers | Enables rapid and reproducible synthesis of peptides incorporating this compound. nih.govunifi.it |
| Solid-Phase Synthesis (SPS) | Facilitates the purification and handling of morpholine-containing peptides. nih.gov |
| Flow Chemistry | Offers potential for continuous and scalable production of morpholine derivatives. |
Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery
The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery. semanticscholar.orgncsu.edu By generating large libraries of diverse compounds and rapidly evaluating their biological activity, this approach significantly accelerates the identification of new drug leads. nih.gov
The use of this compound as a building block in combinatorial libraries allows for the systematic exploration of chemical space around the morpholine scaffold. By varying the peptide sequence attached to the morpholine core, researchers can generate vast numbers of unique molecules for screening.
The integration with HTS platforms enables the rapid testing of these libraries against a wide array of biological targets. semanticscholar.orgnih.gov This can lead to the discovery of novel hits for various diseases. The data generated from these screens can then be used to inform the design of more potent and selective drug candidates.
Future directions in this area include:
The development of DNA-encoded libraries of morpholine-containing peptides for ultra-high-throughput screening.
The use of computational modeling and machine learning to design more focused and effective combinatorial libraries.
The application of HTS to investigate the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of morpholine-based compounds early in the drug discovery process.
| Drug Discovery Platform | Role of this compound |
| Combinatorial Chemistry | Serves as a key building block for generating diverse libraries of morpholine-containing compounds. |
| High-Throughput Screening (HTS) | Enables the rapid biological evaluation of these libraries to identify new drug leads. semanticscholar.orgnih.gov |
| DNA-Encoded Libraries | Potential for creating vast libraries of morpholine derivatives for screening against numerous targets. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiopure 4-Fmoc-3-carboxymethyl-morpholine, and how can purity be validated?
- Methodological Answer : The synthesis of enantiopure Fmoc-protected morpholine derivatives typically involves reductive amination and intramolecular cyclization. A validated five-step process includes:
Reductive amination of dimethoxyacetaldehyde with serine methyl ester.
Intramolecular acetalization.
Methoxy group elimination.
Hydrogenation of the double bond.
Acidic ester hydrolysis to yield the final product .
- Purity Validation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) and compare retention times to standards. Optical purity can be confirmed by derivatizing the compound with (S)-(-)-1-phenylethylamine and analyzing via HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the morpholine ring structure and Fmoc-group integrity. Key signals include δ 4.2–4.4 ppm (Fmoc CH2) and δ 3.5–4.0 ppm (morpholine protons) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z 433.18) .
- FT-IR : Peaks at ~1700 cm−1 (carboxylic acid C=O) and ~1250 cm−1 (morpholine C-O-C) .
Q. How should researchers handle storage and stability challenges for this compound?
- Methodological Answer : Store at −20°C under inert gas (argon) to prevent Fmoc-group cleavage. Stability tests under varying pH (4–8) and temperatures (4–37°C) should be conducted using HPLC to monitor degradation. Avoid prolonged exposure to light or moisture, which accelerates decomposition .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Methodological Answer : Yield variations often arise from incomplete elimination or hydrogenation steps. Mitigation strategies include:
- Optimizing reaction time/temperature for hydrogenation (e.g., 40 psi H2, 12 hours).
- Using Pd/C catalyst with controlled particle size (10–50 nm) for consistent activity.
- Tracking intermediates via TLC (silica gel, ethyl acetate/hexane 3:1) .
Q. What computational models predict the compatibility of this compound with solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s steric effects during coupling reactions (e.g., with HATU/DIPEA). Focus on backbone dihedral angles to assess conformational flexibility.
- Density Functional Theory (DFT) : Calculate activation energies for Fmoc deprotection (20% piperidine/DMF) to optimize reaction conditions .
- Experimental Validation : Synthesize a tripeptide (e.g., Fmoc-morpholine-Ala-Gly-OH) and analyze coupling efficiency via LC-MS .
Q. How can researchers address low coupling efficiency of this compound in automated SPPS?
- Methodological Answer :
- Solvent Optimization : Use DCM/DMF (1:1) to balance solubility and swelling of resin.
- Coupling Reagents : Replace HBTU with OxymaPure/Cl-HOBt for reduced racemization.
- Double Coupling Protocol : Extend reaction time to 2 hours per cycle and monitor via Kaiser test .
Q. What strategies enable the use of this compound in non-peptide applications, such as metallo-organic frameworks (MOFs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
